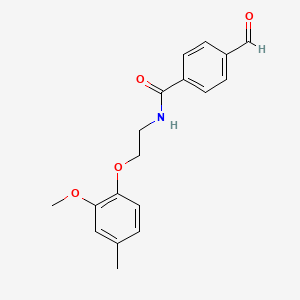
4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide is a chemical compound known for its role as a linker in antibody-drug conjugation (ADC). This compound has the molecular formula C18H19NO4 and a molecular weight of 313.35 g/mol. It is primarily used in the field of medicinal chemistry and biotechnology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide involves multiple steps. One common method includes the reaction of 4-formylbenzoic acid with 2-(2-methoxy-4-methylphenoxy)ethylamine under specific conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the synthesis process.
化学反応の分析
Types of Reactions
4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Carboxy-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide.
Reduction: 4-Hydroxymethyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide is extensively used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). ADCs are targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells, minimizing damage to healthy cells. This compound serves as a linker, connecting the antibody to the drug, ensuring stability and controlled release of the therapeutic agent.
In addition to its role in ADCs, this compound is also used in:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of protein-ligand interactions.
Medicine: In the development of targeted drug delivery systems.
Industry: In the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide in ADCs involves its role as a stable linker. The compound forms a covalent bond with the antibody and the drug, ensuring that the drug is only released upon reaching the target cancer cells. This targeted delivery reduces systemic toxicity and enhances the therapeutic efficacy of the drug.
類似化合物との比較
Similar Compounds
4-Formyl-N-(2-(2-methoxyphenoxy)ethyl)benzamide: Similar structure but lacks the methyl group on the phenoxy ring.
4-Formyl-N-(2-(2-methoxy-4-chlorophenoxy)ethyl)benzamide: Contains a chlorine atom instead of a methyl group on the phenoxy ring.
4-Formyl-N-(2-(2-methoxy-4-nitrophenoxy)ethyl)benzamide: Contains a nitro group instead of a methyl group on the phenoxy ring.
Uniqueness
4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide is unique due to its specific substitution pattern, which provides optimal stability and reactivity as a linker in ADCs. The presence of the methoxy and methyl groups enhances its solubility and compatibility with various antibodies and drugs, making it a preferred choice in the development of targeted therapies.
特性
分子式 |
C18H19NO4 |
|---|---|
分子量 |
313.3 g/mol |
IUPAC名 |
4-formyl-N-[2-(2-methoxy-4-methylphenoxy)ethyl]benzamide |
InChI |
InChI=1S/C18H19NO4/c1-13-3-8-16(17(11-13)22-2)23-10-9-19-18(21)15-6-4-14(12-20)5-7-15/h3-8,11-12H,9-10H2,1-2H3,(H,19,21) |
InChIキー |
IRRDAIYCKROTDF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)C=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


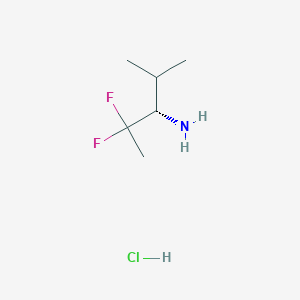
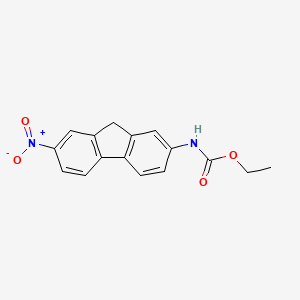
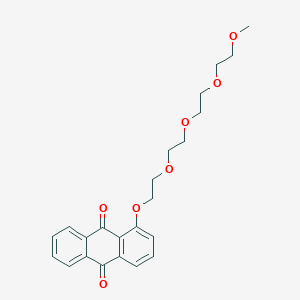
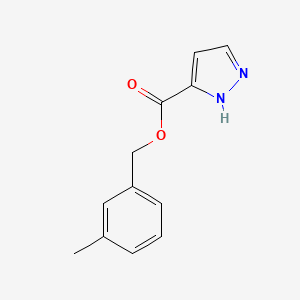
![[(Z)-1-(dimethylamino)hex-1-en-2-yl]-propan-2-ylazanide;manganese(2+)](/img/structure/B13143882.png)

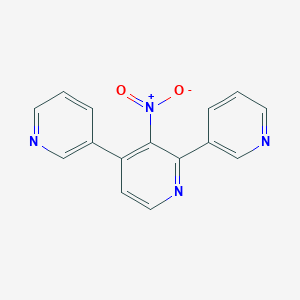
![Diphenyl(spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran]-3'-yl)phosphine](/img/structure/B13143914.png)
![1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-3-ethylheptan-1-one](/img/structure/B13143916.png)
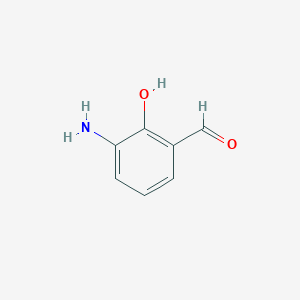
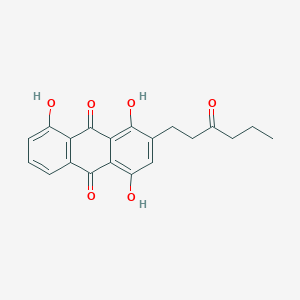
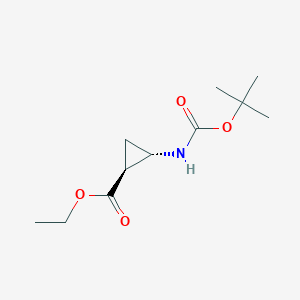
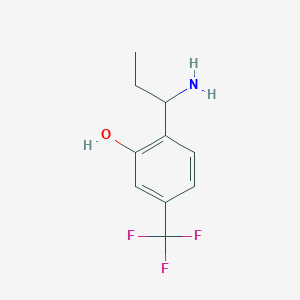
![2-(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)dibenzo[f,h]quinoxaline](/img/structure/B13143948.png)
